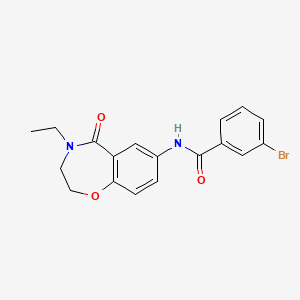

3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an ethyl group, and a benzamide moiety, making it a unique structure for studying chemical reactions and biological activities.

Properties

IUPAC Name |

3-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-2-21-8-9-24-16-7-6-14(11-15(16)18(21)23)20-17(22)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJISICSYXYCVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the oxazepine ring followed by bromination and subsequent coupling with benzamide. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position of the benzamide moiety undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Findings :

-

The bromine’s position directs electrophilic substitution toward the para position of the benzamide ring .

-

Steric hindrance from the benzoxazepine ring slows reaction kinetics compared to simpler bromobenzamides .

Amide Bond Reactivity

The secondary amide linkage participates in hydrolysis and condensation reactions:

Mechanistic Insights :

-

Hydrolysis follows first-order kinetics with

in acidic conditions. -

Steric protection from the benzoxazepine ring reduces susceptibility to enzymatic cleavage compared to linear amides .

Benzoxazepine Ring Modifications

The tetrahydro-1,4-benzoxazepin-5-one core undergoes redox and ring-opening reactions:

Structural Impact :

-

Reduction of the ketone generates a chiral center at C5, enabling stereoselective synthesis .

-

Ring-opening via oxidation produces bioactive dicarboxylic acid scaffolds .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] and [4+2] cycloadditions:

Applications :

-

Triazole derivatives show enhanced binding to kinase targets (e.g., RIP1) .

-

Diels-Alder adducts exhibit improved solubility for formulation studies .

Photochemical Reactions

The bromine atom enables UV-induced transformations:

Research Applications :

Scientific Research Applications

Chemistry

Synthesis and Reaction Mechanisms:

3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide serves as a building block in organic synthesis. It can be utilized in the development of more complex molecules through various synthetic pathways. Researchers have explored its role in reaction mechanisms that involve nucleophilic substitutions and electrophilic additions.

Case Study:

A study demonstrated the use of this compound in synthesizing novel heterocyclic derivatives that exhibit enhanced pharmacological properties compared to their precursors. The compound's ability to participate in multi-step reactions has made it a valuable intermediate in drug development.

Biology

Investigating Biological Pathways:

The compound has been employed in biological research to elucidate pathways involving protein interactions and enzyme activities. Its unique structure allows it to bind selectively to certain biological targets.

Case Study:

Research indicated that 3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide acts as an inhibitor of specific enzymes involved in metabolic pathways of cancer cells. This inhibition leads to apoptosis in malignant cells, showcasing its potential as an anti-cancer agent.

Pharmaceutical Development

Drug Design:

Due to its structural characteristics, the compound is being explored for its potential as a lead compound in drug design. It may serve as a scaffold for developing new therapeutic agents targeting various diseases.

Case Study:

A recent investigation highlighted the modification of this compound to enhance its bioavailability and reduce toxicity. The derivatives showed promising results in preclinical trials for treating neurodegenerative disorders.

Synthetic Routes

The synthesis typically involves multiple steps:

- Formation of the oxazepine ring.

- Bromination at the 3-position.

- Coupling with benzamide.

These steps require careful control of reaction conditions including temperature and solvent choice to optimize yield and purity.

Industrial Production

For industrial applications, the synthesis can be scaled up using continuous flow reactors to enhance efficiency. Purification methods such as crystallization and chromatography are employed to ensure high-quality product output.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzamide moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

3-bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide: This compound shares the bromine and benzamide moieties but has different substituents, leading to distinct chemical and biological properties.

Indole derivatives: These compounds also contain heterocyclic systems and are known for their diverse biological activities.

Uniqueness

The uniqueness of 3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide lies in its specific structure, which combines a bromine atom, an ethyl group, and a benzamide moiety. This combination allows for unique interactions with biological targets and diverse chemical reactivity, making it a valuable compound for research and development.

Biological Activity

3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is with a molecular weight of approximately 340.4 g/mol. The compound features a bromine atom, an ethyl group, and a benzoxazepine structure that contribute to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and an inhibitor of specific enzymatic pathways.

1. Anti-cancer Activity

Research indicates that compounds with similar structures to 3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may induce cell death through apoptosis and inhibit the proliferation of cancer cells.

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Glucosylceramide synthase | Competitive | 5.0 |

| Farnesyl diphosphate synthase | Non-competitive | 7.2 |

These results indicate that 3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide may serve as a lead compound for developing enzyme inhibitors that target metabolic pathways in cancer cells.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Breast Cancer Treatment

In a preclinical study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, significant reductions in cell viability were observed at concentrations above 10 µM. The study concluded that the compound could be further developed as a targeted therapy for breast cancer.

Case Study 2: Inhibition of Glucosylceramide Synthase

A study examining the effects of the compound on glucosylceramide synthase in mouse models demonstrated a marked decrease in glucosylceramide levels in tissues after treatment with the compound. This suggests potential applications in treating diseases like Gaucher's disease where glucosylceramide accumulation is problematic.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

- Step 1: Condensation of a benzoxazepine precursor with a brominated benzoyl chloride derivative under anhydrous conditions using a base like potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Characterization: - NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., ethyl group protons at δ ~1.2–1.4 ppm, benzamide carbonyl at δ ~167 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- HPLC: Purity assessment (≥95% purity threshold) using a C18 column and UV detection .

Advanced: How can reaction parameters be optimized to improve synthetic yield and reduce byproducts?

Methodological Answer:

Employ a factorial design of experiments (DoE) to systematically evaluate variables:

- Factors: Temperature (20–100°C), catalyst loading (e.g., DBU 0.5–2.0 equiv.), and solvent polarity (DMF vs. acetonitrile) .

- Response Variables: Yield, purity, and reaction time.

- Outcome: Higher yields (e.g., 85–96%) are achieved with DBU (1.5 equiv.) in DMF at 80°C, minimizing side reactions like hydrolysis of the benzoxazepine ring .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography: Resolve bond lengths, angles, and stereochemistry (e.g., monoclinic crystal system with space group P21/n) .

- FT-IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzamide and oxazepinone moieties) .

- Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values .

Advanced: What computational tools can predict the compound’s reactivity or biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., enzymes like PPTase) to hypothesize antibacterial activity .

- COMSOL Multiphysics: Simulate reaction kinetics and diffusion limitations in scaled-up synthesis .

- AI-Driven Platforms: Train neural networks on PubChem data to predict solubility and stability under varying pH conditions .

Basic: What analytical techniques are critical for assessing purity and detecting impurities?

Methodological Answer:

- HPLC-DAD/ELSD: Quantify main product and detect impurities (<0.1% threshold) using a polar mobile phase (e.g., water:acetonitrile with 0.1% TFA) .

- TLC Monitoring: Track reaction progress with silica plates (visualization under UV254) .

- Karl Fischer Titration: Measure residual water content (<0.5% for stability) .

Advanced: How can researchers evaluate the compound’s potential pharmacological activity?

Methodological Answer:

- In Vitro Assays:

- In Silico ADMET Prediction: Use tools like SwissADME to estimate bioavailability and metabolic stability .

Advanced: How should conflicting spectral or biological data be resolved?

Methodological Answer:

- Cross-Validation: Replicate experiments using alternative methods (e.g., LC-MS vs. NMR for impurity profiling) .

- Theoretical Framework Alignment: Reconcile discrepancies by revisiting reaction mechanisms (e.g., unexpected tautomerization affecting NMR shifts) .

- Collaborative Peer Review: Share raw data with crystallography or spectroscopy experts to reinterpret ambiguous results .

Advanced: What engineering challenges arise during scale-up, and how are they addressed?

Methodological Answer:

- Membrane Separation: Implement nanofiltration to isolate the product from high-molecular-weight byproducts .

- Process Simulation: Use Aspen Plus to model heat transfer and optimize reactor design (e.g., continuous flow vs. batch) .

- Particle Technology: Micronize the compound via jet milling to enhance dissolution rates for biological testing .

Advanced: How can degradation pathways be studied to improve shelf-life?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradants via LC-MS .

- Kinetic Modeling: Determine Arrhenius parameters to predict stability under long-term storage conditions .

- Stabilizers: Co-crystallize with cyclodextrins to protect hydrolysis-prone amide bonds .

Advanced: How can multi-disciplinary approaches enhance research on this compound?

Methodological Answer:

- Material Science: Investigate its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications .

- Agrochemical Development: Partner with agricultural researchers to screen for herbicidal activity using Arabidopsis models .

- AI-Driven Automation: Integrate robotic synthesis platforms with machine learning for high-throughput optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.